Hex-4-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

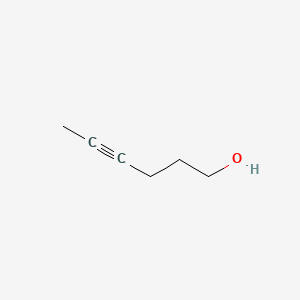

2D Structure

3D Structure

Properties

IUPAC Name |

hex-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUMNNQQSAYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239149 | |

| Record name | Hex-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-93-8 | |

| Record name | 4-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-4-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Hex-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-4-yn-1-ol is a linear C6 alcohol containing a terminal alkyne functional group. This structural motif makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. Research indicates that this compound exhibits biological activity, including chitinase (B1577495) inhibition and potential anticancer properties through the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action in cancer cells.

Core Properties and Data

This compound is a combustible liquid that can cause skin and eye irritation.[2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Hexyn-1-ol | [2] |

| CAS Number | 928-93-8 | [2] |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |

| Boiling Point | 171.3 °C at 760 mmHg | |

| Density | 0.905 g/cm³ | |

| Flash Point | 69.1 °C | |

| SMILES | CC#CCCCO | [1] |

| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [2] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis of this compound from propyne (B1212725) and 3-bromo-1-propanol (B121458), protected as a tetrahydropyranyl (THP) ether. The synthesis involves the formation of a Grignard reagent from the protected bromopropanol, followed by its reaction with propyne.

Materials:

-

3-bromo-1-propanol

-

2,3-Dihydropyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propyne

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

Protection of 3-bromo-1-propanol:

-

To a solution of 3-bromo-1-propanol (1 equivalent) in dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate.

-

Cool the mixture to 0 °C and add 2,3-dihydropyran (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.

-

-

Grignard Reagent Formation and Reaction with Propyne:

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Bubble propyne gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Deprotection:

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol and add a catalytic amount of 1M hydrochloric acid.

-

Stir the solution at room temperature for 4 hours to remove the THP protecting group.

-

Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

-

Purification by Flash Column Chromatography

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate (B1210297)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Solvent System Selection: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified sample in deuterated chloroform (B151607) (CDCl₃). The spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups adjacent to the alkyne and the hydroxyl group, and the hydroxyl proton.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in the characteristic region (around 70-90 ppm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A sample of the purified compound is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

The GC oven temperature program is set to achieve good separation of the analyte from any residual impurities.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for this compound.

-

Potential Mechanism of Action in Cancer

While specific studies on the anticancer mechanism of this compound are limited, research on similar alkynol natural products, such as falcarinol, has identified Aldehyde Dehydrogenase 2 (ALDH2) as a molecular target in cancer cells.[3][4] ALDH2 is an enzyme involved in the detoxification of reactive aldehydes and plays a role in the oxidative stress response, both of which are critical for cancer cell viability.[3]

The proposed mechanism involves the irreversible binding of the alkynol to the active site of ALDH2, leading to its inhibition.[3][4] This inhibition disrupts the cell's ability to manage aldehyde-induced stress, ultimately contributing to apoptosis.[3]

Signaling Pathway Diagram

Experimental Workflow for Biological Evaluation

Conclusion

This compound is a versatile chemical entity with established physicochemical properties and potential applications in medicinal chemistry. The provided protocols offer a framework for its synthesis, purification, and characterization. While further research is required to fully elucidate its biological activities and mechanism of action, the existing evidence suggests that this compound and related alkynols are a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. The potential targeting of the ALDH2 pathway opens new avenues for investigating its efficacy in cancers with elevated oxidative stress.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Hex-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-4-yn-1-ol is a bifunctional organic molecule featuring a primary alcohol and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of this compound, supplemented with key physicochemical data, detailed experimental protocols for its derivatization, and visualizations of its chemical transformations.

Chemical Structure and Identification

This compound is a six-carbon chain containing a hydroxyl group at position 1 and a carbon-carbon triple bond between carbons 4 and 5.

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; O7 [label="O", pos="-1,0.5!"]; H8 [label="H", pos="-1.5,0.2!"];

// Hydrogen nodes H1a [label="H", pos="-0.3,-0.5!"]; H1b [label="H", pos="0.3,-0.5!"]; H2a [label="H", pos="0.7,-0.5!"]; H2b [label="H", pos="1.3,-0.5!"]; H3a [label="H", pos="1.7,-0.5!"]; H3b [label="H", pos="2.3,-0.5!"]; H6a [label="H", pos="5.3,0.5!"]; H6b [label="H", pos="5.3,-0.5!"]; H6c [label="H", pos="5.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=bold, len=0.8]; C4 -- C5 [style=bold, len=0.8, constraint=false, label="", pos="3.5,0.1!"]; C4 -- C5 [style=bold, len=0.8, constraint=false, label="", pos="3.5,-0.1!"]; C5 -- C6; C1 -- O7; O7 -- H8; C1 -- H1a; C1 -- H1b; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C6 -- H6a; C6 -- H6b; C6 -- H6c;

// Atom labels with numbers node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; C1_label [label="1", pos="-0.3,0.3!"]; C2_label [label="2", pos="0.7,0.3!"]; C3_label [label="3", pos="1.7,0.3!"]; C4_label [label="4", pos="2.7,0.3!"]; C5_label [label="5", pos="4.3,0.3!"]; C6_label [label="6", pos="5.3,0.3!"]; } Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 928-93-8[1] |

| Molecular Formula | C₆H₁₀O[1][2] |

| SMILES | CC#CCCCO[1] |

| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3[1] |

| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N[1] |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 165-167 °C (at 760 mmHg) | |

| Melting Point | -39 °C | |

| Density | 0.916 g/cm³ | |

| Refractive Index | 1.454 |

Bonding and Molecular Geometry

The this compound molecule possesses distinct bonding environments that dictate its chemical reactivity. The C4 and C5 atoms are sp-hybridized, forming a linear alkyne moiety with a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making it an electron-rich region susceptible to electrophilic attack. The remaining carbon atoms in the chain (C1, C2, C3, and C6) are sp³-hybridized, resulting in a tetrahedral geometry around these centers. The oxygen atom of the hydroxyl group is sp³-hybridized, with two lone pairs of electrons that contribute to its nucleophilicity and ability to participate in hydrogen bonding.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound. While publicly available, detailed spectra with full assignments are limited, the expected spectral features are outlined below based on the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons (H6) would appear as a triplet, coupled to the methylene (B1212753) protons. The methylene protons adjacent to the alkyne (H3) and the hydroxyl group (H1) would also exhibit characteristic multiplets. The hydroxyl proton (on O) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp-hybridized carbons of the alkyne (C4 and C5) would resonate in the typical alkyne region of the spectrum (around 70-90 ppm).[3] The carbon bearing the hydroxyl group (C1) would be deshielded and appear downfield, while the other sp³-hybridized carbons would appear in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[4][5][6] A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[5] The C-H stretching vibrations of the sp³-hybridized carbons would appear just below 3000 cm⁻¹, while the C≡C triple bond stretch would be observed as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.[4][5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (98.14 g/mol ).[7][8][9] Common fragmentation patterns would involve the loss of a methyl group (M-15), an ethyl group (M-29), or a water molecule (M-18) from the molecular ion.[10] Alpha-cleavage adjacent to the oxygen atom is also a likely fragmentation pathway.[7]

Experimental Protocols

The dual functionality of this compound allows for a wide range of chemical transformations. Below are detailed experimental protocols for key reactions targeting the alcohol and alkyne moieties.

Oxidation of the Alcohol to a Carboxylic Acid (Jones Oxidation)

This protocol describes the oxidation of the primary alcohol in this compound to the corresponding carboxylic acid using Jones reagent.[11][12][13][14]

Materials:

-

This compound

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)[13]

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice-water bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange-red to green. Continue adding the reagent until the orange-red color persists.[14]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[14]

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[14]

-

The product can be further purified by recrystallization or column chromatography.

Protection of the Alcohol as a Silyl Ether

Protection of the hydroxyl group is often necessary to prevent its interference in reactions targeting the alkyne. This protocol details the formation of a tert-butyldimethylsilyl (TBS) ether.[15][16]

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole[17]

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound and imidazole (B134444) in anhydrous DMF at 0 °C, add TBSCl portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Intramolecular Cyclization to Form a Tetrahydrofuran Derivative

Alkynols can undergo intramolecular cyclization to form cyclic ethers, such as tetrahydrofurans, which are common motifs in biologically active molecules.[18][19][20][21][22] This reaction is typically catalyzed by a transition metal.

Materials:

-

This compound

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure (General):

-

To a solution of this compound in anhydrous THF, add a suitable base (e.g., NaH) at 0 °C to form the alkoxide.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its distinct functional groups, the primary alcohol and the internal alkyne, allow for a diverse array of chemical modifications. The data and protocols presented in this guide offer a foundational resource for researchers and scientists seeking to utilize this compound in their synthetic endeavors. A thorough understanding of its structure, bonding, and reactivity is paramount to harnessing its full potential in the development of novel and complex molecules.

References

- 1. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. youtube.com [youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Jones Oxidation [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]

Hex-4-yn-1-ol: A Technical Guide for Researchers

CAS Number: 928-93-8

This technical guide provides an in-depth overview of Hex-4-yn-1-ol, a molecule of significant interest in chemical synthesis and cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical properties, a detailed synthesis protocol, and insights into its biological activities and relevant experimental procedures.

Chemical and Physical Properties

This compound is a linear C6 alcohol containing a carbon-carbon triple bond at the 4-position. Its bifunctional nature, possessing both a hydroxyl group and an alkyne, makes it a versatile building block in organic synthesis.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 928-93-8 | [2][3] |

| Molecular Formula | C₆H₁₀O | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| Boiling Point | 92-93 °C at 10 mmHg | [2] |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC#CCCCO | [3] |

| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [3] |

Synthesis Protocol

A reliable method for the preparation of this compound is documented in Organic Syntheses, a reputable source for detailed and verified experimental procedures in organic chemistry. The following protocol is adapted from this source.

Reaction Scheme:

Materials:

-

Propyne (condensed)

-

Ethylmagnesium bromide (solution in THF)

-

Ethylene (B1197577) oxide

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid, 10% aqueous solution

-

Sodium bicarbonate, saturated aqueous solution

-

Brine (saturated aqueous sodium chloride)

-

Magnesium sulfate, anhydrous

-

Dichloromethane

Procedure:

-

A solution of ethylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Propyne is bubbled through the cooled Grignard solution to form propynylmagnesium bromide.

-

A solution of ethylene oxide in anhydrous THF is added dropwise to the stirred solution of propynylmagnesium bromide at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow addition of a 10% aqueous sulfuric acid solution with external cooling.

-

The aqueous layer is separated and extracted with dichloromethane.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound (boiling point 92-93 °C at 10 mmHg).[2]

Biological Activity and Applications in Drug Development

This compound has garnered attention for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines.[5] Furthermore, it has been identified as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth and proliferation.[5] This dual mechanism of action makes this compound a promising lead compound for the development of novel cancer therapeutics.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway and Workflow Visualization

The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit protein kinases. The following diagrams illustrate a plausible experimental workflow for investigating its anticancer properties and a simplified representation of the intrinsic apoptosis pathway it may trigger.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic chemistry - Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of Hex-4-yn-1-ol: Molecular Formula and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide provides a detailed examination of the molecular formula and molecular weight of Hex-4-yn-1-ol.

Molecular Formula

The molecular formula for this compound is C₆H₁₀O .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of six carbon atoms, ten hydrogen atoms, and one oxygen atom.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights for carbon, hydrogen, and oxygen are based on the weighted average of their natural isotopes.

Experimental Protocols: Calculating Molecular Weight

The calculation of the molecular weight of this compound is performed as follows:

-

Identify the Molecular Formula : The first step is to determine the precise number of atoms of each element in the molecule. For this compound, this is C₆H₁₀O.

-

Determine Atomic Weights : The standard atomic weight of each element is obtained from IUPAC (International Union of Pure and Applied Chemistry) data. For this calculation, the conventional atomic weights are used for consistency and practical application.

-

Calculate Total Weight for Each Element : The number of atoms of each element is multiplied by its atomic weight.

-

Total Carbon Weight = 6 atoms * 12.011 u/atom

-

Total Hydrogen Weight = 10 atoms * 1.008 u/atom

-

Total Oxygen Weight = 1 atom * 15.999 u/atom

-

-

Sum the Weights : The total weights of each element are summed to determine the molecular weight of the compound.

The following table provides a clear summary of this quantitative data.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 6 | 12.011[8][9] | 72.066 |

| Hydrogen | H | 10 | 1.008[6][10] | 10.080 |

| Oxygen | O | 1 | 15.999[7] | 15.999 |

| Total | 17 | 98.145 |

Based on this calculation, the molecular weight of this compound is 98.145 g/mol .[2] Several sources round this to 98.14 g/mol .[1][3][4][5]

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the final molecular formula of this compound.

References

- 1. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]

- 5. srisyn.com [srisyn.com]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of Hex-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Hex-4-yn-1-ol, a valuable building block in organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are provided to facilitate understanding.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide focuses on a robust and widely applicable synthetic strategy involving the coupling of a C3 acetylide with a C3 electrophile bearing a hydroxyl or protected hydroxyl group.

Core Synthesis Strategy: Alkylation of a Propynyl (B12738560) Anion

The most common and efficient approach to the synthesis of this compound involves the nucleophilic attack of a propynyl anion on a suitable three-carbon electrophile. This strategy is advantageous due to the ready availability of the starting materials and the high yields achievable. The general transformation is depicted below:

Figure 1: General overview of the synthesis of this compound.

This pathway typically involves three key stages:

-

Formation of the Propynyl Anion: Propyne (B1212725) is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent (propynylmagnesium bromide).

-

Alkylation with a Protected 3-Halo-1-propanol: The propynyl anion reacts with a 3-halo-1-propanol derivative in which the hydroxyl group is protected to prevent side reactions. The tetrahydropyranyl (THP) group is a common and effective protecting group for this purpose.

-

Deprotection: The protecting group is removed from the resulting protected this compound to yield the final product.

Detailed Synthesis Pathways and Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound, including the protection of the starting alcohol, the coupling reaction, and the final deprotection step.

Protection of 3-Bromo-1-propanol (B121458) as a Tetrahydropyranyl (THP) Ether

To prevent the acidic proton of the hydroxyl group from interfering with the organometallic reagent in the subsequent step, 3-bromo-1-propanol is first protected as its THP ether.

Figure 2: Protection of 3-Bromo-1-propanol with Dihydropyran.

Experimental Protocol:

To a solution of 3-bromo-1-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(3-bromopropoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.

| Reactant/Reagent | Molar Eq. |

| 3-Bromo-1-propanol | 1.0 |

| Dihydropyran (DHP) | 1.2 |

| p-Toluenesulfonic acid (p-TsOH) | 0.02 |

Table 1: Molar equivalents for the THP protection of 3-bromo-1-propanol.

Alkylation of Propyne with 2-(3-bromopropoxy)tetrahydro-2H-pyran

In this key step, propyne is deprotonated with n-butyllithium to form lithium propynide, which then undergoes a nucleophilic substitution reaction with the protected 3-bromo-1-propanol.

An In-depth Technical Guide to Hex-4-yn-1-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-4-yn-1-ol, a versatile acetylenic alcohol, has carved a niche in synthetic organic chemistry and emerged as a valuable building block in the preparation of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its first reported synthesis, and the evolution of its preparative methods. The document summarizes key quantitative data, presents detailed experimental protocols from seminal publications, and utilizes visualizations to illustrate synthetic pathways.

Introduction

This compound (CAS No. 928-93-8) is a linear six-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond between carbons 4 and 5. This bifunctional nature makes it a strategic starting material for the synthesis of a wide array of organic compounds, including pharmaceuticals and natural products. Its discovery and the subsequent exploration of its chemical reactivity have been part of the broader scientific endeavor to understand and utilize the chemistry of acetylenic compounds.

Discovery and First Synthesis

The pioneering work on the synthesis and reactions of acetylenic compounds in the 1940s and 1950s, notably by Sir Ewart Jones and his collaborators, laid the foundation for the preparation of a vast number of acetylenic alcohols. While a singular "discovery" of this compound is not prominently documented as a landmark event, its first detailed synthesis can be traced back to the extensive research on acetylenic carbinols during this period.

The first unambiguous synthesis of this compound appears in the chemical literature as part of a broader investigation into the properties and reactions of acetylenic compounds. One of the earliest and most comprehensive reports detailing a viable synthetic route was published in the Journal of the Chemical Society in the mid-20th century.

The Seminal Work of Jones and co-workers

Research led by E. R. H. Jones in the 1940s systematically explored the synthesis of acetylenic alcohols and their derivatives. A key publication by Bowden, Heilbron, Jones, and Weedon in 1946, "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols," although focused on ketones, describes the synthesis of the precursor acetylenic carbinols, which were the cornerstone of their investigations.[1][2] While this specific paper does not detail the synthesis of this compound, it establishes the synthetic strategies of the time. Subsequent publications from this group and others expanded on these methods to create a wide range of acetylenic alcohols.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical entity requires precise knowledge of its physical and spectroscopic properties. The data for this compound has been refined over the years with the advent of more sophisticated analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| CAS Number | 928-93-8 | |

| IUPAC Name | This compound | |

| Boiling Point | 78-80 °C at 12 mmHg | |

| Density | 0.916 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.454 |

Spectroscopic Data:

-

¹³C NMR: Key resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons confirm the structure.

-

Mass Spectrometry (GC-MS): The molecular ion peak and fragmentation patterns are characteristic of the compound's structure.

-

Infrared (IR) Spectroscopy: Strong absorption bands are observed for the O-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2200 cm⁻¹).

Historical Synthetic Protocols

The synthesis of this compound has evolved, with early methods relying on classical organometallic reactions. The following sections detail a plausible historical synthetic protocol based on the methodologies prevalent during the mid-20th century.

Grignard-based Synthesis

A common and historically significant method for the formation of carbon-carbon bonds is the Grignard reaction. The synthesis of this compound can be envisaged through the reaction of a propynyl (B12738560) Grignard reagent with an appropriate electrophile, such as a protected 3-halopropanol.

Logical Workflow for a Plausible Historical Synthesis:

Caption: Plausible historical synthesis of this compound via a Grignard reaction.

Experimental Protocol (Hypothetical Reconstruction based on period literature):

Step 1: Preparation of Propynylmagnesium Bromide

To a solution of ethylmagnesium bromide (prepared from ethyl bromide and magnesium turnings) in anhydrous diethyl ether, propyne gas was bubbled through at 0 °C. The reaction mixture was stirred for 2 hours to ensure the complete formation of the propynylmagnesium bromide.

Step 2: Reaction with 3-(Tetrahydro-2H-pyran-2-yloxy)propyl chloride

A solution of 3-(tetrahydro-2H-pyran-2-yloxy)propyl chloride in anhydrous diethyl ether was added dropwise to the freshly prepared propynylmagnesium bromide solution at room temperature. The reaction mixture was then refluxed for 4 hours.

Step 3: Hydrolysis and Deprotection

The reaction mixture was cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting crude product was then treated with a dilute solution of hydrochloric acid in methanol (B129727) to remove the tetrahydropyranyl (THP) protecting group.

Step 4: Purification

The final product, this compound, was purified by fractional distillation under reduced pressure.

Evolution of Synthetic Methodologies

While the Grignard-based approach was foundational, modern organic synthesis has introduced more efficient and versatile methods for preparing this compound and its derivatives. These include, but are not limited to, the use of other organometallic reagents (e.g., organolithiums), transition-metal catalyzed cross-coupling reactions, and methods starting from different precursors. The development of these new synthetic routes has been driven by the need for higher yields, greater functional group tolerance, and improved stereoselectivity in the synthesis of complex target molecules where this compound serves as a key intermediate.

Conclusion

The discovery and synthesis of this compound are rooted in the fundamental explorations of acetylenic chemistry in the mid-20th century. From its initial preparation using classical organometallic methods to its current role as a versatile building block in modern organic synthesis, this compound continues to be a compound of significant interest to the scientific community. This guide has provided a historical context for its discovery, detailed its key properties, and outlined the foundational synthetic protocols, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. US2996552A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]

Hex-4-yn-1-ol IUPAC nomenclature and synonyms.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hex-4-yn-1-ol, a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. The document details its nomenclature, chemical properties, and potential applications, presenting available data in a structured format for ease of reference.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1][2] This name is derived from its six-carbon chain (hex-), the presence of a carbon-carbon triple bond at the fourth carbon (-4-yn-), and a primary alcohol functional group at the first carbon (-1-ol).

A variety of synonyms and identifiers are used in chemical literature and databases for this compound. These are crucial for comprehensive literature searches and material procurement.

Common Synonyms:

Registry Numbers and Identifiers:

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2][4] |

| Molecular Weight | 98.14 g/mol | [1][2][4] |

| Boiling Point | 171.3 °C at 760 mmHg | [1] |

| Density | 0.905 g/cm³ | [1] |

| Flash Point | 69.1 °C | [1] |

| pKa | 14.88 ± 0.10 (Predicted) | [3] |

| Canonical SMILES | CC#CCCCO | [1][2][4] |

| InChI Key | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [1][2] |

Applications in Research and Development

This compound is a versatile molecule with applications stemming from its dual alcohol and alkyne functionalities. These groups allow for a range of chemical transformations, making it a valuable building block in organic synthesis.

3.1. Medicinal Chemistry

Research has indicated that this compound exhibits promising biological activities. It has been investigated for its potential as an anticancer agent , demonstrating the ability to induce apoptosis (programmed cell death) in cancer cell lines.[4] Furthermore, it has been identified as a chitinase inhibitor and an inhibitor of certain protein kinases , enzymes that play a crucial role in cell growth and division.[4][5] These properties suggest its potential as a lead compound in the development of novel therapeutics.

3.2. Organic Synthesis

The presence of both a hydroxyl group and a terminal alkyne makes this compound a strategic starting material in contemporary organic synthesis.[6] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The alkyne moiety can undergo various reactions, including:

-

Hydrogenation to the corresponding alkene or alkane.

-

Coupling reactions, such as Sonogashira or Glaser coupling.

-

"Click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition.[6]

This dual functionality is particularly useful in the synthesis of heterocyclic compounds , which are prevalent in many natural products and pharmaceuticals.[6] For instance, intramolecular cyclization of derivatives of this compound can lead to the formation of furan (B31954) and pyran ring systems.[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of this compound were not extensively available in the initial search. However, general synthetic strategies for related alkynols can be found in standard organic chemistry literature. The synthesis of chiral hexynones, which are structurally related, has been described, and these methods may be adaptable.[7] For instance, the reduction of a corresponding ketone with a reducing agent like sodium borohydride (B1222165) is a common method for preparing such alcohols.[7]

Logical Relationships in Synthesis

The strategic position of the functional groups in this compound allows for selective reactions, which is a cornerstone of modern synthetic chemistry. The following diagram illustrates the logical relationship of using protecting groups to achieve regioselective functionalization.

Caption: A logical workflow for the regioselective modification of this compound.

This workflow highlights how the hydroxyl group can be temporarily "masked" with a protecting group, allowing for chemical transformations to be carried out exclusively at the alkyne terminus. Subsequent removal of the protecting group regenerates the alcohol, yielding a product that has been selectively modified at the alkyne position. This strategic approach is fundamental to the synthesis of complex molecules.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]

- 5. This compound | 928-93-8 [chemicalbook.com]

- 6. This compound | 928-93-8 | Benchchem [benchchem.com]

- 7. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

Physical and chemical properties of Hex-4-yn-1-ol.

An In-depth Technical Guide to Hex-4-yn-1-ol

Introduction

This compound (CAS No: 928-93-8) is an organic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Structurally, it is a six-carbon chain containing a terminal alcohol group and an internal alkyne functional group. This unique combination of functional groups makes it a versatile building block in organic synthesis. Furthermore, preliminary studies have indicated its potential as a bioactive molecule, exhibiting properties such as protein kinase and chitinase (B1577495) inhibition, as well as anticancer activity.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with representative experimental protocols.

Physical and Chemical Properties

This compound is typically a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key physical and chemical identifiers is presented below.

Compound Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 928-93-8 | [1][3] |

| Molecular Formula | C₆H₁₀O | [1][3] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| Canonical SMILES | CC#CCCCO | [1][3] |

| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | [3] |

| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| pKa | 14.88 ± 0.10 (Predicted) | [5] |

Physical Properties

| Property | Value | Conditions |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |

| Boiling Point | 94 °C | at 30 Torr[6] |

| Melting Point | -34 °C | (estimate)[6] |

| Density | 0.916 g/cm³ | at 16 °C[6] |

| Refractive Index | 1.454 | [6] |

| Flash Point | 69.1 °C | [6] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹³C NMR : Carbon NMR spectra for this compound are available and can be found in public databases such as PubChem.[3]

-

GC-MS : Gas Chromatography-Mass Spectrometry data is also available, providing information on the compound's fragmentation pattern under electron ionization.[3]

Biological Activity and Potential Applications

This compound has demonstrated several biological activities that make it a compound of interest for drug development.

-

Anticancer Properties : It has been reported to induce apoptosis (programmed cell death) in human cancer cell lines, suggesting its potential as a novel anticancer agent.[1]

-

Enzyme Inhibition : The compound is a known inhibitor of chitinase.[2] It has also been found to inhibit the activity of several protein kinases, which are critical enzymes involved in regulating cell growth and division.[1][2] This kinase inhibition is a likely mechanism for its observed anticancer effects.

-

Other Potential Applications : There is evidence to suggest it may be useful as an inhibitor of heparin-induced thrombocytopenia.[1]

Experimental Protocols

The following sections outline representative methodologies for the synthesis, purification, and analysis of this compound.

Representative Synthesis Protocol

A plausible synthetic route to this compound involves the alkylation of a smaller terminal alkyne. The following is a generalized procedure adapted from established methods for C-C bond formation with alkynes.[7]

Reaction: 1-Butyne (B89482) + Ethylene (B1197577) Oxide → this compound

Methodology:

-

Deprotonation: A solution of 1-butyne in an anhydrous aprotic solvent (e.g., THF or pentane) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[7] The flask is cooled in a cold bath (e.g., -78 °C using dry ice/acetone).

-

Lithiation: A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred solution.[7] The reaction is allowed to proceed for approximately 30-60 minutes, resulting in the formation of lithium butynide.

-

Alkylation: A solution of ethylene oxide in the same anhydrous solvent is then slowly added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.[7]

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) while cooling in an ice bath.[7]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.

-

Drying and Concentration: The combined organic phase is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]

Purification Protocol

The crude product obtained from the synthesis is typically purified by fractional distillation under reduced pressure (vacuum distillation) to yield pure this compound.[7] The boiling point at a specific pressure is a key indicator of purity.[6]

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A small sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., Bruker HX-90 or similar).[3] The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

The sample is injected into the GC-MS instrument.

-

The compound is separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer.

-

The retention time and the mass spectrum are compared with known standards or database entries to confirm the identity and purity of the compound.[3]

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and its proposed mechanism of action in cancer cells.

Caption: Representative workflow for the synthesis of this compound.

Caption: Proposed mechanism of anticancer action for this compound.

References

- 1. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]

- 2. This compound | 928-93-8 [chemicalbook.com]

- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of Hex-4-yn-1-ol

This guide provides comprehensive safety and handling information for this compound (CAS No. 928-93-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from technical safety datasheets and chemical databases.

This compound is a combustible liquid with the molecular formula C₆H₁₀O.[1] It is also known by its synonym, 4-Hexyn-1-ol.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 928-93-8 | [1][2][3] |

| Molecular Formula | C₆H₁₀O | [1][3] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 171.3°C at 760 mmHg | [3] |

| 94°C at 30 Torr | [4] | |

| Flash Point | 69.1°C | [3][4] |

| Density | 0.905 g/cm³ | [3] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical. The primary hazards are its combustibility and its irritant properties to the skin, eyes, and respiratory system.[1]

GHS Classification: [1]

-

Flammable Liquids, Category 4 (H227): Combustible liquid.

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.

The GHS pictogram associated with this chemical is the "Warning" exclamation mark.[1]

Toxicological Data: Specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not readily available in the public domain. The toxicological properties have not been fully investigated.[6] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown long-term effects.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound to minimize risk.

Detailed Handling Protocol

This protocol is a general guideline for handling this compound and chemicals with similar hazard profiles.

-

Preparation and Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[6]

-

Ensure that an eyewash station and a safety shower are in close proximity and are readily accessible.[6]

-

Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[6] Use of non-sparking tools is recommended.[7][8]

-

-

Personal Protective Equipment (PPE):

-

Chemical Transfer:

-

When transferring the liquid, do so carefully to avoid splashing.

-

If transferring between metal containers, ensure they are grounded and bonded to prevent static discharge, which could be an ignition source.[10]

-

Use a properly calibrated pipette or a graduated cylinder for measurement. Avoid mouth pipetting.

-

-

During Use:

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[6]

-

Containment: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6]

-

Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6][7]

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray or mist to cool containers. For the fire itself, use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6]

-

Hazards: The material is combustible and containers may explode when heated.[6] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not empty into drains.[6]

Visualization of Safety Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. imrpress.com [imrpress.com]

- 2. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. cir-safety.org [cir-safety.org]

- 8. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 928-93-8 [chemicalbook.com]

- 10. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Hex-4-yn-1-ol: A Guide for Researchers

For researchers, scientists, and drug development professionals, Hex-4-yn-1-ol (CAS No. 928-93-8) presents a versatile chemical scaffold with demonstrated potential in anticancer research and as a specific enzyme inhibitor. This technical guide provides an overview of commercial suppliers, key biological activities, and generalized experimental protocols to facilitate its use in a laboratory setting.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically offered at 95% or higher, with some vendors providing purities up to 99%. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of representative commercial sources.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 95% | 50 mg, 250 mg, 1 g | $275.00 (50 mg), $656.25 (250 mg), $1,783.75 (1 g)[1] |

| Biosynth | Not Specified | 50 mg, 100 mg, 250 mg, 500 mg, 1 g | From $649.00 |

| Fluorochem | 95% | Inquire for details | Pricing not readily available[2] |

| ChemicalBook (Multiple) | 95% - 99% | Varies (e.g., per kg) | $1.00 - $49.00 per kg (indicative)[3] |

| ChemNet (Multiple) | Not Specified | Inquire for details | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety

This compound is a combustible liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[4][5] It is crucial to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Biological Activity and Research Applications

This compound has garnered attention in the scientific community for its potential therapeutic applications, primarily in the fields of oncology and enzymology.

Anticancer Properties: Induction of Apoptosis and Protein Kinase Inhibition

Studies have indicated that this compound exhibits promising anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[4] The underlying mechanism is believed to involve the inhibition of protein kinases, which are critical enzymes that regulate cell growth and division.[4] While the specific protein kinases targeted by this compound are not yet fully elucidated in publicly available literature, its pro-apoptotic activity makes it a valuable tool for cancer research.

A generalized workflow for investigating the pro-apoptotic effects of this compound is depicted below:

References

- 1. This compound | 928-93-8 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 928-93-8 [chemicalbook.com]

- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]

- 5. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Potential Biological Activities of Hex-4-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-4-yn-1-ol is a simple, bifunctional molecule containing both a terminal alkyne and a primary alcohol. While direct and extensive research into the specific biological activities of this compound is not abundant in publicly available literature, its structural motifs—the short-chain alcohol and the terminal alkyne—are present in a wide array of biologically active compounds. The alkyne group, in particular, is a key functional group in numerous pharmaceuticals, valued for its ability to enhance metabolic stability and target selectivity.[1] This technical guide will, therefore, explore the potential biological activities of this compound by examining the known effects of structurally related short-chain alcohols and alkynes. Furthermore, this document provides detailed experimental protocols for investigating these potential activities and visualizes key experimental workflows.

Potential Biological Activities

Based on the activities of analogous compounds, this compound could plausibly exhibit cytotoxicity, antimicrobial effects, and neuroactivity.

Cytotoxic Potential

The presence of an alkyne functional group in a molecule can contribute to cytotoxic effects. For instance, 6-alkynylpurines have demonstrated cytotoxicity against human leukemia cell lines, with activity comparable to or better than some established anticancer drugs.[2] The mechanism of alkyne-mediated cytotoxicity can be complex, but the triple bond's reactivity is often a key factor. Molecules containing an ene-diyne subunit, which features two alkyne groups, are among the most potent antitumor drugs known, acting as "warheads" that damage DNA through radical intermediates.[1][3] While this compound is a much simpler molecule, the potential for its alkyne group to interact with cellular components cannot be dismissed.

Short-chain alcohols, such as 1-hexanol, have also been shown to affect cell membranes by altering their fluidity.[4] This disruption of the lipid bilayer can lead to impaired function of membrane-bound proteins and ultimately contribute to cytotoxicity. The dual nature of this compound, possessing both a membrane-interacting alcohol group and a reactive alkyne, suggests that its cytotoxic potential warrants investigation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | Hypothetical IC₅₀ (µM) |

| K-562 (Leukemia) | MTT | Viability | 48 | 50 - 150 |

| A549 (Lung Cancer) | LDH Release | Cytotoxicity | 48 | 75 - 200 |

| HepG2 (Liver Cancer) | AlamarBlue | Viability | 72 | 60 - 180 |

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Experimental validation is required.

Antimicrobial Activity

Many natural and synthetic compounds containing alkyne moieties exhibit antimicrobial properties.[3] The antifungal agent terbinafine (B446) is a notable example of a marketed drug that contains an alkyne group.[1][3] Alkaloids, a class of naturally occurring compounds, often derive their potent antimicrobial activity from their complex structures, and some of these also contain alkyne functionalities.[5][6][7][8] The mechanisms by which alkynes can exert antimicrobial effects are varied but can include disruption of cell membranes, inhibition of essential enzymes, or interference with cellular replication.

The alcohol component of this compound may also contribute to antimicrobial activity. Short-chain alcohols are known to have disinfectant properties due to their ability to denature proteins and dissolve lipids in the cell membranes of bacteria and fungi. The combination of these two functional groups in this compound suggests a potential for broad-spectrum antimicrobial activity.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microorganism | Assay Type | Endpoint | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (Gram+) | Broth Microdilution | Growth | 64 - 256 |

| Escherichia coli (Gram-) | Broth Microdilution | Growth | 128 - 512 |

| Candida albicans (Fungus) | Broth Microdilution | Growth | 32 - 128 |

Note: The MIC (Minimum Inhibitory Concentration) values in this table are hypothetical and require experimental confirmation.

Neuroactivity

The alkyne group is present in several neuroactive compounds, including some anti-Parkinsonian agents.[1] The small size and linear geometry of the alkyne group can allow it to fit into specific binding pockets of receptors and enzymes in the central nervous system. For example, alkyne-tagged dopamine (B1211576) analogues have been developed as probes to study the dopaminergic system, indicating that the alkyne group can be incorporated into neurotransmitter-like molecules without abolishing their biological recognition.[9]

Furthermore, short-chain alcohols are well-known to have significant effects on the central nervous system. Ethanol is the most prominent example, but other short-chain alcohols also exhibit neuroactivity, often by modulating the function of ion channels and neurotransmitter receptors. The combined presence of the alcohol and alkyne groups in this compound suggests that it could potentially interact with neuronal targets.

Table 3: Hypothetical Neuroactivity Data for this compound

| Assay Type | Cell Type/System | Measured Parameter | Hypothetical EC₅₀/IC₅₀ (µM) |

| Neurite Outgrowth Assay | PC12 cells | Neurite Length | 25 - 100 |

| Microelectrode Array | Primary cortical neurons | Spontaneous Firing Rate | 10 - 75 |

| GABA Receptor Binding Assay | Rat brain synaptosomes | Ligand Displacement | 5 - 50 |

Note: The EC₅₀/IC₅₀ values in this table are hypothetical and for illustrative purposes only. Experimental validation is necessary.

Experimental Protocols

To empirically determine the biological activities of this compound, a series of in vitro assays are recommended. The following are detailed protocols for assessing cytotoxicity, antimicrobial activity, and neuroactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.

Materials:

-

Target cancer cell lines (e.g., K-562, A549, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.